molecular formula C35H40N4O6 B2976299 4-[(1-{[cyclohexyl(methyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 899922-88-4

4-[(1-{[cyclohexyl(methyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No. B2976299
CAS RN: 899922-88-4
M. Wt: 612.727
InChI Key: YZVPYPHXABMJRC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The cyclohexyl group could adopt a chair conformation, with the substituents occupying axial or equatorial positions . The tetrahydroquinazolin group is a heterocyclic ring system, which could also influence the overall shape of the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex organic compounds often involves the creation of novel structures with potential pharmacological applications. For example, studies on the synthesis of tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine derivatives demonstrate advanced techniques in cyclization reactions, highlighting the importance of Lewis acid catalysis in enhancing cyclization efficiency (Saitoh et al., 2001). This research is significant for understanding the chemical behavior of complex quinazoline derivatives in synthetic processes.

Potential Antimicrobial and Antineoplastic Agents

The development of new antimicrobial and antineoplastic agents is a key area of research. Compounds with quinazoline structures have been explored for their potential therapeutic applications. For instance, new quinazolines have been synthesized and evaluated for their antimicrobial properties, indicating the relevance of quinazoline derivatives in developing new pharmaceuticals (Desai et al., 2007).

Pharmacological Tools and PET Radiotracers

Quinazoline derivatives are also valuable in creating pharmacological tools and PET radiotracers for tumor diagnosis. The design of hybrid structures combining high-affinity σ2 receptor ligands has led to candidates with excellent σ1/σ2 selectivities, although challenges remain in overcoming interactions with P-glycoprotein, which can limit their effectiveness as diagnostic tools (Abate et al., 2011).

properties

IUPAC Name

4-[[1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O6/c1-37(27-9-5-4-6-10-27)32(40)23-38-29-12-8-7-11-28(29)34(42)39(35(38)43)22-25-13-16-26(17-14-25)33(41)36-20-19-24-15-18-30(44-2)31(21-24)45-3/h7-8,11-18,21,27H,4-6,9-10,19-20,22-23H2,1-3H3,(H,36,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVPYPHXABMJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-{[cyclohexyl(methyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

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